molecular formula C20H16F2N4O3 B1455470 Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate CAS No. 1322616-36-3

Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Cat. No. B1455470
M. Wt: 398.4 g/mol
InChI Key: PVAIIDFKUPYMQA-UHFFFAOYSA-N
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Patent
US08765945B2

Procedure details

To a stirred solution of methyl 7-fluoro-2-(4-fluorophenyl)-1-hydroxy-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (10) (41.4 mg, 0.1 mmol) in methanol (5 mL) was added concentrated HCl solution (w/w 37%, 1 mL) and reductive powdered Fe (56 mg, 1 mmol). The reaction mixture was refluxed for 3 hours. After the disappearance of compound (10) as monitored by LC-MS, the reaction system was partitioned between ethyl acetate (20 mL) and water (20 mL) and then the aqueous phase was extracted with ethyl acetate (10 mL×3). The combined organic phase was dried with Na2SO4, concentrated in vacuo and purified by column chromatography (ethyl acetate:petroleum ether=1:1) to give the title compound (5) as a pale yellow solid (12 mg, yield 30%). LC-MS (ESI) m/z: 399 (M+1)+. 1H-NMR (400 MHz, CDCl3) δ (ppm): 3.58 (s, 3H), 3.87 (s, 3H), 4.17 (d, 1H), 4.87 (s, 1H), 5.38 (d, 1H), 6.50 (dd, 2H), 6.99 (dd, 2H), 7.38 (dd, 2H), 7.80 (s, 1H).
Name
methyl 7-fluoro-2-(4-fluorophenyl)-1-hydroxy-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
Quantity
41.4 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mg
Type
catalyst
Reaction Step One
Name
compound ( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:27]([O:29][CH3:30])=[O:28])[C:5]2[C:6](=[O:26])[CH:7]([C:20]3[N:24]([CH3:25])[N:23]=[CH:22][N:21]=3)[CH:8]([C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)[N:9](O)[C:10]=2[CH:11]=1.Cl>CO.[Fe]>[F:1][C:2]1[CH:3]=[C:4]([C:27]([O:29][CH3:30])=[O:28])[C:5]2[C:6](=[O:26])[CH:7]([C:20]3[N:24]([CH3:25])[N:23]=[CH:22][N:21]=3)[CH:8]([C:13]3[CH:14]=[CH:15][C:16]([F:19])=[CH:17][CH:18]=3)[NH:9][C:10]=2[CH:11]=1

Inputs

Step One
Name
methyl 7-fluoro-2-(4-fluorophenyl)-1-hydroxy-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
Quantity
41.4 mg
Type
reactant
Smiles
FC=1C=C(C=2C(C(C(N(C2C1)O)C1=CC=C(C=C1)F)C1=NC=NN1C)=O)C(=O)OC
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
56 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
compound ( 10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=2C(C(C(N(C2C1)O)C1=CC=C(C=C1)F)C1=NC=NN1C)=O)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction system was partitioned between ethyl acetate (20 mL) and water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (10 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (ethyl acetate:petroleum ether=1:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=2C(C(C(NC2C1)C1=CC=C(C=C1)F)C1=NC=NN1C)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.